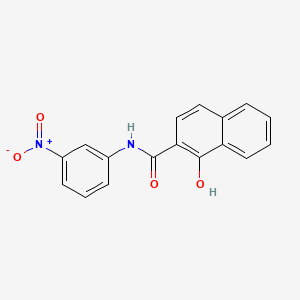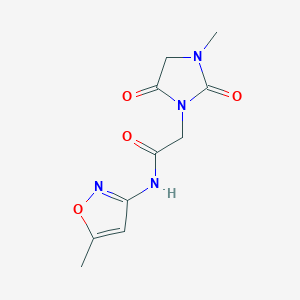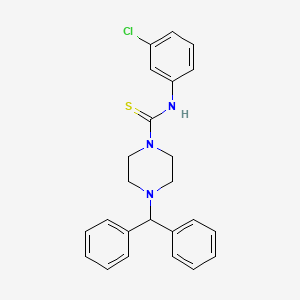SULFAMOYL})AMINE](/img/structure/B4945059.png)
DIMETHYL({[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE is a complex organic compound that features a piperazine ring, a phenyl group, and a sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Wirkmechanismus
Target of Action
The primary targets of N,N-dimethyl-N’-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N’-phenylsulfamide are currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Pharmacokinetics
The compound’s molecular weight (340441 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed in the body.
Safety and Hazards
Zukünftige Richtungen
Future research could involve further studying this compound to better understand its properties and potential uses. This could include conducting more detailed synthesis and characterization studies, investigating its biological activity, and exploring potential applications in fields such as medicine or materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonamide-containing molecules, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Various piperazine derivatives: Used in the development of drugs targeting histamine receptors and sigma receptors.
Uniqueness
DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Eigenschaften
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-16(2)23(21,22)19(14-7-5-4-6-8-14)13-15(20)18-11-9-17(3)10-12-18/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWQADHMLIOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![S-[2-(acetylamino)ethyl] 4-fluorobenzenecarbothioate](/img/structure/B4944982.png)
![Methyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4944987.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944992.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944997.png)
![(2S)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-isopropyl-4-methylpiperazine](/img/structure/B4945004.png)
![3-{[(2,3-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4945015.png)

![[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone](/img/structure/B4945032.png)
![dimethyl 2-{[2-(methylthio)benzoyl]amino}terephthalate](/img/structure/B4945037.png)


![2-[(4-chlorobenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4945074.png)

![ethyl 4-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4945079.png)
